molecular formula C12H19NO5 B2731715 3-(2-Isopropoxycarbonyl-ethyl)-6-oxo-piperidine-3-carboxylic acid

3-(2-Isopropoxycarbonyl-ethyl)-6-oxo-piperidine-3-carboxylic acid

Cat. No.: B2731715
M. Wt: 257.28 g/mol
InChI Key: ZJWSRDZXAUTEDM-UHFFFAOYSA-N
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Description

The compound “3-(2-Isopropoxycarbonyl-ethyl)-6-oxo-piperidine-3-carboxylic acid” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Piperidine Derivatives : Piperidine derivatives, including compounds similar to 3-(2-Isopropoxycarbonyl-ethyl)-6-oxo-piperidine-3-carboxylic acid, are synthesized for various applications. For instance, the synthesis of ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates involves a reaction of ethyl 2-cyano-3-ethoxyprop-2-enoate with acetoacetanilides in the presence of a catalytic amount of piperidine, highlighting the role of piperidine in facilitating such chemical reactions (Hayotsyan et al., 2019).

  • Novel Amino Acid Synthesis : The compound has been used in the synthesis of novel amino acids like 6-(hydroxymethyl)-2-piperidinecarboxylic acid, which shows the versatility of piperidine derivatives in synthesizing biologically relevant molecules (Bolós et al., 1994).

  • Photoluminescence Properties : Research into the photoluminescence properties of coordination polymer compounds with drug ligands involving piperidine derivatives indicates potential applications in materials science and drug development (Yu et al., 2006).

Biological and Pharmacological Applications

  • Cardiovascular Activity : Piperidine derivatives have been studied for their cardiovascular activity, highlighting their potential application in developing new cardiovascular drugs (Krauze et al., 2004).

  • Microbial Reduction for Pharmaceutical Synthesis : The microbial reduction of similar compounds has been utilized to produce high diastereo- and enantioselectivities, important in pharmaceutical synthesis (Guo et al., 2006).

  • Antimicrobial Evaluation : Piperidine derivatives have been synthesized and evaluated for antibacterial and antifungal activities, suggesting their importance in the development of new antimicrobial agents (Srinivasan et al., 2010).

Other Applications

  • Chiral Synthesis in Chemistry : The use of piperidine derivatives in chiral synthesis demonstrates their utility in creating specific molecular configurations, which is crucial in the synthesis of complex organic compounds (Lau et al., 2002).

  • Crystal Structure Analysis : The study of crystal structures of piperidine derivatives provides insights into their molecular configuration, which can be vital for understanding their chemical and physical properties (Raghuvarman et al., 2014).

Future Directions

Future research on this compound could potentially involve detailed studies of its synthesis, reactivity, and biological activity. Such studies could provide valuable information for the development of new pharmaceuticals or other applications .

Properties

IUPAC Name

6-oxo-3-(3-oxo-3-propan-2-yloxypropyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-8(2)18-10(15)4-6-12(11(16)17)5-3-9(14)13-7-12/h8H,3-7H2,1-2H3,(H,13,14)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWSRDZXAUTEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCC1(CCC(=O)NC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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